3-Amino-1-(4,4-dimethylcyclohexyl)propan-1-ol
Description
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-amino-1-(4,4-dimethylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-11(2)6-3-9(4-7-11)10(13)5-8-12/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
HGXTUVCMHKBJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(CCN)O)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often starts from commercially available or easily synthesized 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol derivatives. The cyclohexyl ring with 4,4-dimethyl substitution provides steric bulk and influences the reactivity of subsequent steps.
Introduction of the Propanol Side Chain
One common approach involves the nucleophilic addition of a suitable 3-carbon synthon to the cyclohexyl ring:
- Grignard or organolithium reagents derived from 3-halo-propanol derivatives can be reacted with 4,4-dimethylcyclohexanone to form the corresponding alcohol intermediate.
- Alternatively, Michael addition or alkylation reactions can be used to append the propanol chain.
Amination at the 3-Position
The amino group introduction is a critical step and can be achieved by:
- Reductive amination of an intermediate ketone or aldehyde at the 3-position of the propanol chain. For example, oxidation of the 3-position alcohol to a ketone followed by treatment with ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Direct substitution of a leaving group (e.g., halide or tosylate) at the 3-position by ammonia or an amine nucleophile.
Hydroxyl Group Placement
The hydroxyl group at the 1-position is generally retained from the propanol precursor or introduced via:
- Reduction of a carbonyl group at the 1-position.
- Protection and deprotection strategies to ensure selective functionalization.
Purification and Characterization
The final compound is purified by standard organic techniques such as column chromatography or recrystallization. Characterization is performed using:
- Nuclear Magnetic Resonance spectroscopy (NMR) for structural confirmation.
- Mass spectrometry (MS) for molecular weight verification.
- Infrared spectroscopy (IR) for functional group analysis.
Example Synthetic Route from Literature
A related synthesis reported in a study on 3-amino-4,4-dimethyl derivatives involved:
- Starting from lithocholic acid derivatives, esterification and oxidation steps generated an α,β-unsaturated ketone intermediate.
- C-4 methylation introduced the 4,4-dimethyl substitution.
- Reductive amination at the C-3 carbonyl introduced the amino group.
- Reduction of carboxylate groups and N-alkylation followed by lithium aluminum hydride reduction yielded the amino alcohol derivatives.
Although this example relates to a bile acid derivative, the principles of oxidation, methylation, reductive amination, and reduction are applicable to the preparation of this compound.
Comparative Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Cyclohexyl ring precursor | Use of 4,4-dimethylcyclohexanone or alcohol | Commercial availability | Readily available starting material | Steric hindrance may affect reactivity |
| Propanol chain introduction | Grignard addition or alkylation | 3-halo-propanol, Mg or Li reagents | Direct C-C bond formation | Control of regioselectivity |
| Amination at 3-position | Reductive amination or nucleophilic substitution | Ammonia, NaBH3CN or NaBH(OAc)3 | Selective amino group installation | Over-reduction or side reactions |
| Hydroxyl group placement | Retention or reduction of carbonyl | NaBH4 or LiAlH4 | High yield of alcohol formation | Possible reduction of other groups |
| Purification | Chromatography or recrystallization | Silica gel, solvents | High purity product | Separation of close analogs |
Summary and Research Perspectives
The preparation of this compound involves classical organic synthesis techniques centered on selective functional group transformations. Reductive amination is a key step for amino group installation, while the 4,4-dimethylcyclohexyl ring provides a sterically unique environment that may influence reactivity and biological activity. Current literature suggests that variations of this synthetic route can be adapted depending on the availability of starting materials and desired scale.
Further research could explore:
- Enantioselective synthesis routes to obtain chiral forms.
- Alternative green chemistry approaches for amination and reduction steps.
- Biological activity correlation with synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4,4-dimethylcyclohexyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Amino-1-(4,4-dimethylcyclohexyl)propan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-1-(4,4-dimethylcyclohexyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4,4-dimethylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
(1R)-3-Amino-1-{3-[(4,4-difluorocyclohexyl)methoxy]phenyl}propan-1-ol
- Structure : Features a 4,4-difluorocyclohexylmethoxy-phenyl group, introducing fluorine atoms and an ether linkage. Fluorination typically enhances metabolic stability and lipophilicity, making this compound relevant for CNS-targeting therapeutics .
Functional Group Variations
Steroid-Derived Amino Alcohols (e.g., Compound 5aw)
- Molecular Formula: C₂₄H₄₁NO
- Structure: Integrates a steroid nucleus (tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) with an amino alcohol side chain. The rigid steroid core enhances receptor binding specificity, as seen in bile acid derivatives .
- Physical Properties: Higher melting point (170.6–173.8°C) compared to non-steroidal analogs, reflecting increased crystallinity .
Organophosphorus Cyclohexyl Derivatives
- Examples: 2,6-Dimethylcyclohexyl dimethylphosphoramidocyanidate (C₁₁H₂₁N₂O₂P) 3,5-Dimethylcyclohexyl S-2-diisopropylaminoethyl isopropylphosphonothiolate (C₁₉H₄₀NO₂PS)
- Key Differences: Replace the amino alcohol with phosphoramidocyanidate or phosphonothiolate groups.
Biological Activity
3-Amino-1-(4,4-dimethylcyclohexyl)propan-1-ol is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an amino group attached to a propanol chain and a cyclohexyl group with two methyl substituents. This configuration allows the compound to exhibit amphiphilic properties, making it capable of interacting with both hydrophobic and hydrophilic environments.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate interaction and catalytic activity. Additionally, it may modulate receptor functions or ion channels, influencing cellular signaling pathways .
Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can bind to the active site of certain enzymes, effectively blocking their activity and altering metabolic processes.
Ligand Activity
This compound has been explored for its role as a ligand in biochemical assays. Its ability to form stable complexes with target proteins suggests potential applications in drug design and development .
Therapeutic Potential
The therapeutic applications of this compound are being actively investigated:
- Cancer Treatment : Preliminary studies suggest that compounds similar to this compound can activate protein tyrosine phosphatases (PTPs), which play a critical role in regulating cell signaling pathways involved in cancer progression. This activation may enhance the efficacy of existing chemotherapeutic agents .
- Neurological Disorders : The compound has been studied for its potential effects on amyloid-related diseases such as Alzheimer's disease. Its mechanism may involve modulating pathways that lead to amyloid deposition .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-1-(4,4-dimethylcyclohexyl)propan-1-ol, and how do reaction conditions influence yield?
- Methodology :
- Mannich Reaction : Use 4,4-dimethylcyclohexanone, formaldehyde, and ammonia under acidic catalysis (e.g., HCl) to form the β-amino alcohol backbone. Optimize pH (4–6) and temperature (60–80°C) to minimize side products like imine formation .
- Chiral Resolution : If enantiomeric purity is required, employ chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate the desired stereoisomer .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Side Products |
|---|---|---|---|
| Mannich Reaction | 65–75 | 90–95 | Imine derivatives |
| Enzymatic Resolution | 40–50 | ≥99 (ee) | Unreacted enantiomer |
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR for characteristic signals:
- Cyclohexyl protons (δ 1.2–1.8 ppm, multiplet).
- Hydroxyl proton (δ 1.5–2.0 ppm, broad singlet).
- Amino group (δ 2.5–3.0 ppm, exchangeable with DO) .
- IR : Confirm hydroxyl (3200–3600 cm) and amine (3300–3500 cm) stretches.
Advanced Research Questions
Q. How does the 4,4-dimethylcyclohexyl group influence the compound’s conformational stability in solution?
- Methodology :
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict low-energy conformers. Compare with NOESY NMR data to validate chair vs. boat cyclohexane ring conformations .
- Dynamic NMR : Monitor temperature-dependent -NMR shifts to detect ring-flipping barriers (>25 kcal/mol for rigid 4,4-dimethyl substitution) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in receptor-binding assays may arise from:
- Impurity Profiles : Use HPLC-MS (≥95% purity threshold) to eliminate confounding effects from synthesis byproducts .
- Solvent Effects : Compare activity in polar (e.g., DMSO) vs. nonpolar (e.g., cyclohexane) solvents to assess aggregation or solubility biases .
Q. How can enantioselective synthesis be optimized for scalable production of the (R)- and (S)-isomers?
- Methodology :
- Asymmetric Catalysis : Employ chiral Ru or Ir catalysts in transfer hydrogenation (e.g., Noyori-type systems) to achieve >90% enantiomeric excess (ee) .
- Crystallization-Induced Diastereomer Resolution : Use dibenzoyl tartaric acid as a resolving agent for large-scale separations .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound in aqueous solutions?
- Guidelines :
- Ventilation : Use fume hoods to prevent inhalation of aerosols (LD data pending; treat as hazardous per analogous amino alcohols) .
- First Aid : Immediate eye irrigation with saline (15 min) and topical antihistamines for dermal exposure .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS .
- Kinetic Analysis : Calculate Arrhenius parameters (E, k) to predict shelf-life under storage conditions.
Applications in Drug Discovery
Q. What structural modifications enhance the compound’s blood-brain barrier (BBB) permeability?
- Methodology :
- logP Optimization : Introduce fluorine substituents (e.g., 4-fluoro analog) to balance lipophilicity (target logP 2–3) and BBB penetration .
- In Silico Screening : Use PAMPA-BBB models (e.g., ADMET Predictor™) to prioritize derivatives with favorable permeability scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
